

Performance Showdown: HFC-245cb Faces Off Against a Spectrum of Refrigerant Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1,2,2-Pentafluoropropane**

Cat. No.: **B162932**

[Get Quote](#)

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the ongoing quest for efficient and environmentally responsible refrigerants, **1,1,1,2,2-Pentafluoropropane** (HFC-245cb) has emerged as a significant hydrofluorocarbon (HFC). This guide provides a detailed performance evaluation of HFC-245cb in comparison to a range of other refrigerants, including its isomers, other HFCs, hydrofluoroolefins (HFOs), and natural refrigerants. The following analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.

Executive Summary

The selection of a refrigerant is a multi-faceted process involving a trade-off between thermodynamic performance, environmental impact, safety, and economic viability. HFC-245cb, while possessing certain favorable thermodynamic properties, is also characterized by a high Global Warming Potential (GWP), a factor of increasing regulatory scrutiny. This comparison guide delves into the quantitative performance metrics of HFC-245cb and its alternatives, offering a clear perspective on their respective strengths and weaknesses.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators of HFC-245cb and a selection of alternative refrigerants. The data has been compiled from various experimental studies and thermodynamic property databases. It is important to note that direct, side-by-side experimental

comparisons under identical operating conditions are not always available in the public domain. Therefore, the presented data should be considered within the context of the specific experimental setups from which they were derived.

Table 1: Environmental and Safety Properties

Refrigerant	Chemical Formula	GWP (100-year)	ODP	Safety Classification
HFC-245cb	CH ₃ CF ₂ CF ₃	~1000-1400	0	A1
HFC-245ca	CHF ₂ CF ₂ CH ₂ F	~700	0	A1
HFC-245fa	CHF ₂ CH ₂ CF ₃	~1030	0	A1
R-134a	CH ₂ FCF ₃	1430	0	A1
R-1234yf	CF ₃ CF=CH ₂	<1	0	A2L
R-1234ze(E)	trans-CHF=CHCF ₃	<1	0	A2L
R-290 (Propane)	C ₃ H ₈	3	0	A3
R-600a (Isobutane)	CH(CH ₃) ₃	3	0	A3
R-717 (Ammonia)	NH ₃	0	0	B2L
R-744 (CO ₂)	CO ₂	1	0	A1

Table 2: Thermodynamic and Performance Data (Illustrative Example)

Refrigerant	Normal Boiling Point (°C)	Critical Temperature (°C)	Cooling Capacity (kW)	Coefficient of Performance (COP)
HFC-245cb	-18.2	107.2	Reference	Reference
R-134a	-26.1	101.1	~5-10% higher	~2-5% higher
R-1234yf	-29.5	94.7	~5-10% lower	~5-15% lower
R-290 (Propane)	-42.1	96.7	~10-20% lower	~5-10% higher

*Note: The performance data presented here are generalized from various sources and are intended for illustrative purposes. Actual performance can vary significantly based on system design and operating conditions. Direct experimental comparisons are necessary for precise evaluation.

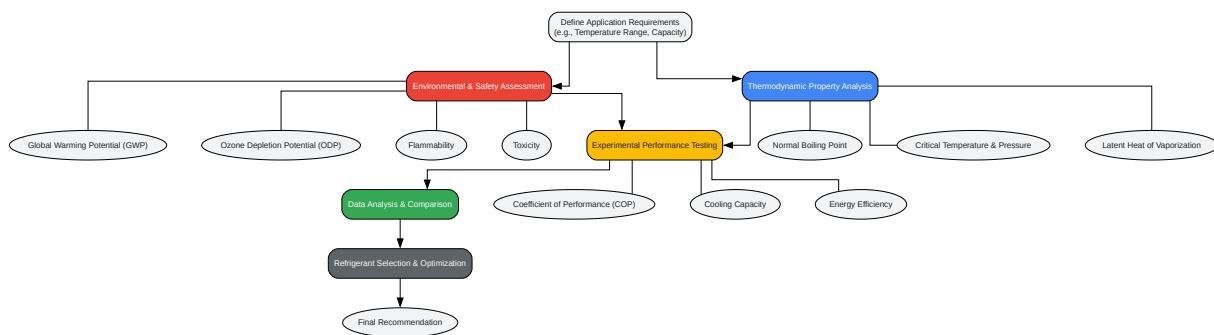
Experimental Protocols

The performance evaluation of refrigerants is typically conducted using a vapor compression refrigeration system test rig, often employing a calorimeter to accurately measure the refrigerant's mass flow rate and the heat absorbed and rejected. The following is a generalized methodology based on established standards such as ASHRAE Standard 23.1.

Objective: To determine the cooling capacity and Coefficient of Performance (COP) of a refrigerant under controlled operating conditions.

Apparatus:

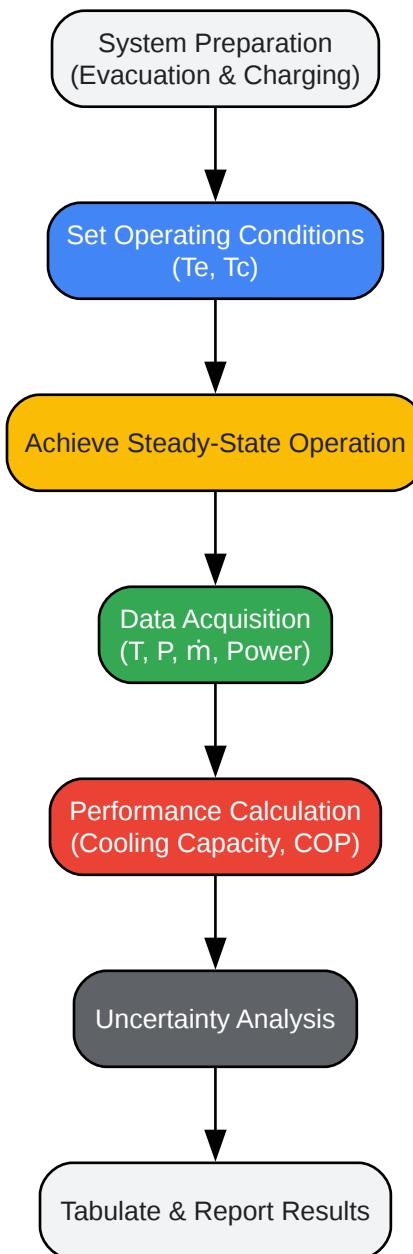
- A vapor-compression refrigeration test stand consisting of a compressor, condenser, expansion valve, and evaporator.
- A refrigerant calorimeter (primary method for measuring cooling capacity).
- Precision sensors for measuring temperature, pressure, and mass flow rate at various points in the cycle.
- A data acquisition system for recording and processing the experimental data.


- Power meters to measure the energy consumption of the compressor.

Procedure:

- System Preparation: The refrigeration system is evacuated to remove any non-condensable gases and then charged with the test refrigerant to the manufacturer's specified amount.
- Setting Operating Conditions: The desired evaporating and condensing temperatures are set by controlling the conditions of the heat source (for the evaporator) and the heat sink (for the condenser).
- Stabilization: The system is allowed to run until it reaches a steady-state condition, where temperatures and pressures at all points in the cycle remain constant over time.
- Data Acquisition: Once the system is stable, data from all sensors (temperature, pressure, mass flow rate) and the compressor power consumption are recorded for a specified duration.
- Calculations:
 - Cooling Capacity (Q_{evap}): This is determined using the calorimeter, which directly measures the heat absorbed by the refrigerant in the evaporator. It can also be calculated using the refrigerant mass flow rate (\dot{m}) and the change in enthalpy (Δh) across the evaporator: $Q_{\text{evap}} = \dot{m} * (h_{\text{out}} - h_{\text{in}})$
 - Compressor Work (W_{comp}): This is measured directly by the power meter connected to the compressor.
 - Coefficient of Performance (COP): This is the ratio of the cooling capacity to the compressor work: $\text{COP} = Q_{\text{evap}} / W_{\text{comp}}$
- Uncertainty Analysis: An uncertainty analysis is performed to quantify the potential errors in the measured and calculated parameters. This involves considering the accuracy of the sensors and the propagation of errors through the calculations.

Mandatory Visualization


The selection of an appropriate refrigerant is a complex process that involves balancing multiple, often competing, criteria. The following diagram illustrates a logical workflow for the performance evaluation and selection of refrigerants.

[Click to download full resolution via product page](#)

Caption: Logical workflow for refrigerant performance evaluation and selection.

The following diagram illustrates the typical experimental workflow for evaluating refrigerant performance in a vapor compression cycle.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for refrigerant performance testing.

Conclusion

The performance evaluation of **1,1,1,2,2-Pentafluoropropane** (HFC-245cb) reveals it to be a capable refrigerant from a thermodynamic standpoint. However, its significant Global Warming Potential necessitates careful consideration in light of current and future environmental regulations. The choice of an alternative refrigerant will depend on the specific requirements of

the application, with HFOs and natural refrigerants offering lower GWP but presenting their own challenges in terms of flammability, toxicity, or operating pressures. This guide provides a foundational framework and comparative data to aid researchers and professionals in navigating the complex landscape of refrigerant selection. For definitive performance assessment, direct experimental testing under the intended operating conditions is strongly recommended.

- To cite this document: BenchChem. [Performance Showdown: HFC-245cb Faces Off Against a Spectrum of Refrigerant Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b162932#performance-evaluation-of-1-1-1-2-2-pentafluoropropane-versus-other-refrigerants\]](https://www.benchchem.com/product/b162932#performance-evaluation-of-1-1-1-2-2-pentafluoropropane-versus-other-refrigerants)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com